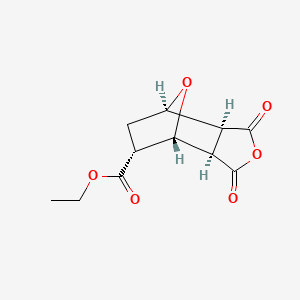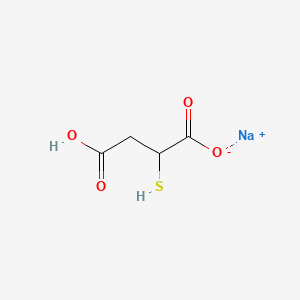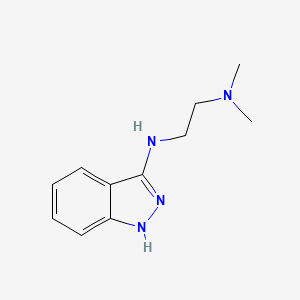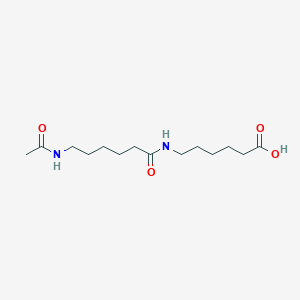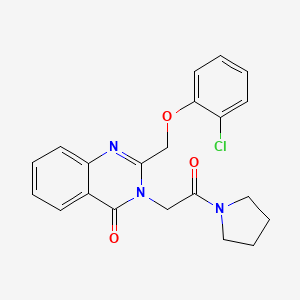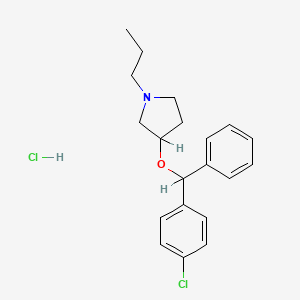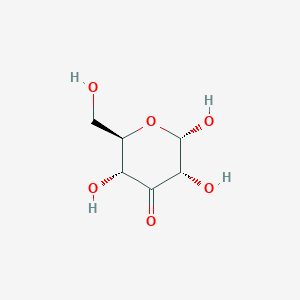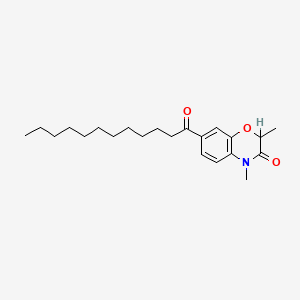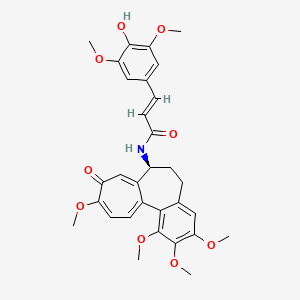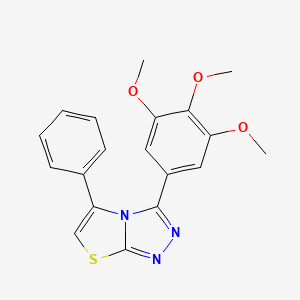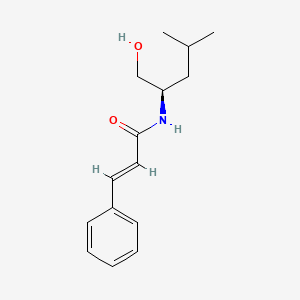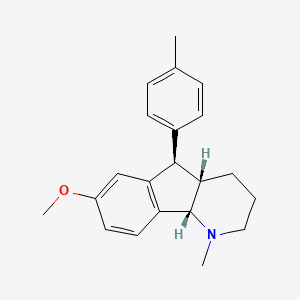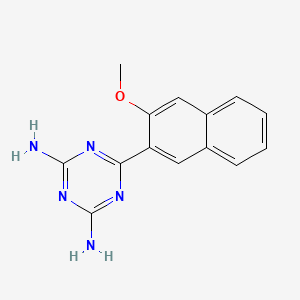
2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a naphthyl group substituted with a methoxy group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group may be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully aminated compound.
Scientific Research Applications
2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine may find applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The methoxy and amino groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-s-triazine: Lacks the methoxy and naphthyl groups.
2,4-Diamino-6-(2-hydroxy-3-naphthyl)-s-triazine: Features a hydroxyl group instead of a methoxy group.
Uniqueness
2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine’s unique structure, with its methoxy and naphthyl groups, may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
92616-16-5 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
6-(3-methoxynaphthalen-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H13N5O/c1-20-11-7-9-5-3-2-4-8(9)6-10(11)12-17-13(15)19-14(16)18-12/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI Key |
IOMPKTJGTJQDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



